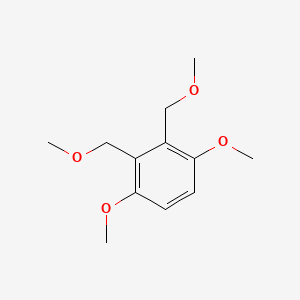
Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)-, also known as 1,4-bis(methoxymethyl)-benzene, is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is a transparent, colorless liquid with a density of 1.013 g/cm³ and a boiling point of 235°C . This compound is primarily used as an intermediate in organic synthesis, particularly in the production of resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- can be achieved through the chlorination of p-xylene to form p-chloromethylbenzyl chloride, which is then etherified with methanol in the presence of sodium hydroxide to yield the desired product .
Industrial Production Methods
In industrial settings, the production of Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- follows a similar route, utilizing large-scale chlorination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbons and partially reduced intermediates.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of resins, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxymethyl groups enhance the reactivity of the benzene ring, facilitating various chemical transformations. The pathways involved include the activation of the benzene ring towards electrophilic attack and subsequent formation of substituted products .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-dimethoxy-:
Hydroquinone dimethyl ether: Similar in structure but with different substituents on the benzene ring.
Quinol dimethyl ether: Another related compound with different functional groups.
Uniqueness
Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- is unique due to the presence of two methoxymethyl groups, which significantly influence its chemical reactivity and applications. These groups make it a valuable intermediate in organic synthesis and industrial processes .
Properties
CAS No. |
195298-96-5 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1,4-dimethoxy-2,3-bis(methoxymethyl)benzene |
InChI |
InChI=1S/C12H18O4/c1-13-7-9-10(8-14-2)12(16-4)6-5-11(9)15-3/h5-6H,7-8H2,1-4H3 |
InChI Key |
GCHRRTCCQMRCML-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=C1COC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















